molecular formula C10H11FO2 B14760465 2-Ethoxy-3-fluoro-5-methylbenzaldehyde

2-Ethoxy-3-fluoro-5-methylbenzaldehyde

Cat. No.: B14760465
M. Wt: 182.19 g/mol
InChI Key: XYXMFMZYHGALJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The methyl group can be introduced via Friedel-Crafts alkylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-5-methylbenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-3-fluoro-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy, fluoro, and methyl groups can affect the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxybenzaldehyde
  • 2-Fluoro-5-methylbenzaldehyde
  • 2-Ethoxy-5-fluorobenzaldehyde

Uniqueness

2-Ethoxy-3-fluoro-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-ethoxy-3-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3

InChI Key

XYXMFMZYHGALJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.